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Compound of Interest

Compound Name: MDMB-3en-BUTINACA

Cat. No.: B10782884

MDMB-3en-BUTINACA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic cannabinoid receptor
agonist (SCRA), MDMB-3en-BUTINACA. It covers its chemical identity, potential synthesis,
pharmacological profile based on closely related analogues, and analytical detection
methodologies.

Chemical Identity

IUPAC Name: methyl (2S)-2-[(1-but-3-enylindazole-3-carbonyl)amino]-3,3-dimethylbutanoate[1]
[2]

Chemical Structure:

SMILES: C=CCCnlc2cceec2c(C(=0)N--INVALID-LINK--C(C)(C)C)n1[1]

INChl: INChl=1S/C19H25N303/c1-6-7-12-22-14-11-9-8-10-13(14)15(21-22)17(23)20-
16(18(24)25-5)19(2,3)4/h6,8-11,16H,1,7,12H2,2-5H3,(H,20,23)/t16-/m1/s1[1][3]

Molecular Formula: C19H25N303[1][2][3]

Molecular Weight: 343.4 g/mol [1][2]
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Synthesis

The synthesis of MDMB-3en-BUTINACA can be approached through a common strategy for
indazole-3-carboxamide synthetic cannabinoids, which involves the coupling of two main
precursors.[1] A potential one-pot synthesis method has been described for similar analogues,
offering an efficient route.[4]

Retrosynthetic Analysis:

A logical disconnection of the MDMB-3en-BUTINACA molecule is at the amide bond. This
retrosynthetic approach yields two key precursors:

e 1-(but-3-en-1-yl)-1H-indazole-3-carboxylic acid: The core indazole structure with the butenyl
tail.

e methyl (S)-2-amino-3,3-dimethylbutanoate: The amino acid ester head group.[1]
Experimental Protocol: One-Pot Synthesis (Adapted from similar compounds)[4]

This protocol is adapted from a general method for the synthesis of N1-alkylated indazole-3-
carboxamide synthetic cannabinoids and should be optimized for MDMB-3en-BUTINACA.

o Step 1: Alkylation of Indazole-3-carboxylic Acid

o Dissolve indazole-3-carboxylic acid in a suitable solvent such as dimethylformamide
(DMF).

o Add a base, for example, potassium carbonate (K2CO3), to the solution.
o Add 4-bromobut-1-ene to the reaction mixture.

o Stir the reaction at room temperature until the alkylation is complete, as monitored by an
appropriate technique like thin-layer chromatography (TLC) or liquid chromatography-
mass spectrometry (LC-MS).

e Step 2: Amide Coupling
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o To the same reaction vessel, add methyl (S)-2-amino-3,3-dimethylbutanoate
hydrochloride.

o Add a coupling agent, such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-
b]pyridinium 3-oxid hexafluorophosphate (HATU) or O-(Benzotriazol-1-yl)-N,N,N’,N'-
tetramethyluronium tetrafluoroborate (TBTU), and a non-nucleophilic base like N,N-
diisopropylethylamine (DIPEA).[5]

o Continue stirring at room temperature until the amide coupling is complete.

e Step 3: Work-up and Purification

o Quench the reaction with water and extract the product with a suitable organic solvent
(e.g., ethyl acetate).

o Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it
under reduced pressure.

o Purify the crude product using column chromatography on silica gel to obtain pure MDMB-
3en-BUTINACA.

Pharmacology

While specific quantitative pharmacological data for MDMB-3en-BUTINACA is not readily
available in the cited literature, the pharmacological profile of structurally similar synthetic
cannabinoids provides strong indications of its expected activity. It is anticipated to be a potent
agonist of the cannabinoid type 1 (CB1) receptor.

Pharmacological Data of Structural Analogues:
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Efficacy

Potency Reference
Compound Assay Receptor (Emax) [% of
(ECso0) [nM] Compound
reference]
MDMB-4en- Receptor
o CB1 0.33 112.7 CP55,940[1]
PINACA Activation
MDMB-3en- B-arrestin 2 JWH-018][1]
_ CB1 14.3 286
BINACA Recruitment [6]

This data suggests that MDMB-3en-BUTINACA is likely a highly potent and efficacious agonist
at the CB1 receptor, which is responsible for its psychoactive effects.[1]

Analytical Methodology

The detection and quantification of MDMB-3en-BUTINACA in various matrices can be
achieved using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-
mass spectrometry (LC-MS), particularly with high-resolution mass spectrometry (HRMS) such
as time-of-flight (TOF).[1][6]

Experimental Protocol: GC-MS Analysis (Adapted for MDMB-3en-BUTINACA)[7][8]

This protocol is based on a validated method for the analysis of the structurally similar 4-fluoro
MDMB-BUTINACA and can be adapted.

o Sample Preparation (from herbal products):

o

Accurately weigh a sample of the homogenized herbal material.

[¢]

Perform a liquid-liquid extraction with methanol.

[¢]

Vortex and sonicate the sample, then centrifuge to separate the solid material.

o

Collect the supernatant and evaporate it to dryness under a stream of nitrogen.

o

Reconstitute the residue in a suitable solvent like ethyl acetate for GC-MS analysis.

e |nstrumentation:
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o A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890 GC with a
7000C Triple Quadrupole MS).[8]

o An appropriate capillary column, such as an HP-5 MS (30 m x 0.25 mm, 0.25 pm film
thickness).[8]

¢ GC-MS Parameters:

[¢]

Injection Volume: 1 pL.
o Injector Temperature: 250 °C.

o Oven Temperature Program: Start at 100 °C, ramp to 280 °C at a rate of 20 °C/min, and
hold for 5 minutes.

o Carrier Gas: Helium.
o lonization Mode: Electron lonization (El) at 70 eV.

o Acquisition Mode: Full scan for qualitative analysis and selected ion monitoring (SIM) for
guantitative analysis.

Metabolism

The metabolism of MDMB-3en-BUTINACA has not been specifically detailed in the available
literature. However, based on studies of closely related synthetic cannabinoids like MDMB-4en-
PINACA, the primary metabolic pathway is expected to be ester hydrolysis, leading to the
formation of the corresponding butanoic acid metabolite.[9] Other potential metabolic
transformations could include oxidative defluorination (if applicable to fluorinated analogues)
and hydroxylation of the alkyl chain.

Signaling Pathway

As a potent CBL1 receptor agonist, MDMB-3en-BUTINACA is expected to activate the
canonical cannabinoid receptor signaling pathway. The binding of MDMB-3en-BUTINACA to
the CBL1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular
events.
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Caption: CB1 Receptor Signaling Pathway Activation by MDMB-3en-BUTINACA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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